molecular formula C12H18ClNO2 B2849743 2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride CAS No. 412924-82-4

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride

Cat. No. B2849743
CAS RN: 412924-82-4
M. Wt: 243.73
InChI Key: AYINLVYYTZQTLX-UHFFFAOYSA-N
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Description

“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is a derivative of 2-Aminobutanoic acid , which is an alpha amino acid .


Molecular Structure Analysis

The molecular weight of “2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is 207.269 . The exact mass is 207.125931 . The compound has a density of 1.1±0.1 g/cm3 .


Physical And Chemical Properties Analysis

“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” has a boiling point of 340.4±30.0 °C at 760 mmHg . The flash point is 159.7±24.6 °C . The LogP value, which indicates its solubility in water and oil, is 2.81 .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of N-Substituted-β-amino acid derivatives, including compounds structurally related to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown promising antimicrobial properties. These derivatives were found to exhibit good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Another study focused on the inhibition of mild steel corrosion in hydrochloric solution by newly synthesized diamine derivatives. These derivatives, including compounds with structural similarities to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, demonstrated excellent corrosion inhibition efficiency, indicating their potential use in industrial applications, such as metal pickling processes (Herrag et al., 2010).

Synthesis of Agrochemicals

The compound also finds application in the synthesis of agrochemicals, exemplified by the synthesis of Glufosinate, a potent herbicide. Through a series of chemical reactions, including hydroformylation and amidocarbonylation, 2-Amino-4-[(hydroxy)methylphosphinyl]butanoic acid (Glufosinate) was synthesized, demonstrating the chemical's versatility in synthetic organic chemistry (Sakakura et al., 1991).

Pain Relief and Analgesic Activity

Research into new 4-amino-4-arylcyclohexanones, their ketals, and acid addition salts, including structures akin to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown potential for relieving pain and exhibiting narcotic antagonist activity. This suggests potential applications in the development of new analgesics with fewer side effects (Blackstone & Bowman, 1999).

Adhesive Polymers

The molecule's derivatives have been utilized in the synthesis of hydrolytically stable phosphonic acid monomers for adhesive polymers. These monomers show excellent water solubility, hydrolytic stability, and potential in water-based radical polymerization, indicating their applicability in creating durable adhesive materials (Moszner et al., 2001).

properties

IUPAC Name

2-amino-2-(4-ethylphenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15;/h5-8H,3-4,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYINLVYYTZQTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride

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